

Physicochemical properties of Cyclaniliprole formulations

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Compound of Interest

Compound Name: **Cyclaniliprole**

Cat. No.: **B1261310**

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An In-depth Technical Guide on the Physicochemical Properties of **Cyclaniliprole** Formulations

Introduction

Cyclaniliprole is an anthranilic diamide insecticide that is effective against a wide range of insect pests across several orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera.^[1] Its mode of action involves the modulation of insect ryanodine receptors, leading to impaired muscle function and eventual paralysis.^[1] The effectiveness and stability of **Cyclaniliprole** in agricultural applications are significantly influenced by the physicochemical properties of its active ingredient and corresponding formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visual representations of key biological and analytical processes.

Physicochemical Properties of Cyclaniliprole (Active Ingredient)

Cyclaniliprole is a white, odorless powder at room temperature. It possesses low volatility and is not considered explosive, flammable, or oxidizing. The technical grade active ingredient has a purity of $\geq 95\%$, while the purified active ingredient has a purity of $\geq 99\%$.

Quantitative Data Summary

The key physicochemical properties of the **Cyclaniliprole** active ingredient are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of **Cyclaniliprole**

Property	Value	Reference
Molecular Formula	$C_{21}H_{17}Br_2Cl_2N_5O_2$	[1]
Molecular Weight	602.11 g/mol	[1] [2]
Physical Form	White crystalline solid/powder	[1]
Odor	Odorless	
Melting Point	241 - 244 °C (Purified Active Ingredient)	[2]
Degradation Point	246 °C	[3]
Relative Density	1.60 at 20°C (Purified Active Ingredient)	
	1.57 at 20°C (Technical Grade)	[2]
Vapor Pressure	2.4×10^{-6} Pa at 25°C	[1]
pH	5.9 (1% w/v dispersion in water)	[2]

Table 2: Solubility of **Cyclaniliprole**

Solvent	Solubility (g/L at 20°C)	Reference
Water	0.00015 (0.15 mg/L)	[1] [2]
n-Heptane	< 0.01	[2]
Xylene	0.2	[2]
1,2-Dichloromethane	1.0	[2]
Methanol	1.4	[2] [3]
Acetone	4.5	[2] [3]

Cyclaniliprole exhibits very low solubility in water and nonpolar hydrocarbon solvents, while being moderately soluble in polar organic solvents.[2]

Table 3: Partition and Dissociation Coefficients

Coefficient	Value	Conditions	Reference
Octanol-Water			
Partition Coefficient	2.8	pH 5, 40°C	
(log K_{ow})			
2.4	pH 7, 40°C		
2.0	pH 9, 40°C		
2.7	pH 7, 20°C	[3]	

The octanol-water partition coefficient ($\log K_{ow}$) is below 3, suggesting a low potential for bioaccumulation.

Formulation Information

Cyclaniliprole is commonly available in Soluble Concentrate (SL) formulations, such as ISK **Cyclaniliprole** 50 SL, which contains 50 g/L of the active ingredient.[2] These formulations are designed to be stable for at least two years under normal storage conditions and are packaged in high-density polyethylene (HDPE) containers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties and for quality control of formulations.

Determination of Active Ingredient Concentration

The concentration of **Cyclaniliprole** and its metabolites in various matrices is typically determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

Methodology:

- Extraction: Samples (e.g., plant tissues, soil, water) are extracted with an organic solvent, typically acetonitrile or an acetonitrile/water mixture.
- Cleanup: The crude extract undergoes a cleanup procedure to remove interfering matrix components. This is often achieved through solid-phase extraction (SPE) or liquid-liquid partition with a nonpolar solvent like hexane.[\[2\]](#)
- Analysis: The purified extract is then analyzed by LC-MS/MS. The system is equipped with a suitable column (e.g., C18) and a mobile phase gradient to achieve separation.[\[5\]](#)
- Quantification: The concentration of **Cyclaniliprole** is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. The limit of quantitation (LOQ) for this method is typically validated at 0.01 mg/kg for most matrices.

Stability Studies

a) Storage Stability: To assess the stability of **Cyclaniliprole** in formulated products and in analytical samples, long-term storage studies are conducted.

Methodology:

- Sample Preparation: A representative matrix (e.g., a specific crop) is fortified with a known concentration of **Cyclaniliprole** (e.g., 0.10 ppm).
- Storage: The fortified samples are stored under specified conditions, typically frozen at approximately -20°C, for an extended period (e.g., up to 18 months).[\[4\]](#)
- Analysis: At regular intervals, aliquots of the stored samples are analyzed using the validated LC-MS/MS method to determine the remaining concentration of the analyte.
- Evaluation: The results are used to determine if the analyte is stable under storage conditions, which is crucial for ensuring the validity of residue trial data.

b) Hydrolysis Study: The stability of **Cyclaniliprole** in aqueous environments at different pH levels is evaluated through hydrolysis studies.

Methodology:

- **Test System:** Sterile aqueous buffer solutions are prepared at different pH values, typically pH 4 (acidic), 7 (neutral), and 9 (alkaline).[6][7]
- **Incubation:** A known concentration of **Cyclaniliprole** is added to each buffer solution. The solutions are then incubated at a constant temperature in the dark to prevent photolysis.
- **Sampling and Analysis:** Aliquots are taken at various time points and analyzed by LC-MS/MS or another suitable method to measure the concentration of the parent compound and any degradation products.
- **Kinetics:** The rate of hydrolysis and the half-life (DT_{50}) of the compound at each pH level are calculated. Studies on related diamide insecticides have shown that degradation often occurs through intramolecular cyclizations rather than simple amide hydrolysis.[6]

c) **Photolysis Study:** The degradation of **Cyclaniliprole** due to light exposure is assessed in both aqueous and soil environments.

Methodology:

- **Test System:** The study is conducted in sterile buffer solutions or on the surface of a thin layer of soil.[5]
- **Irradiation:** Samples are exposed to a light source that simulates natural sunlight. Control samples are maintained in the dark at the same temperature.
- **Analysis:** Samples are collected at various time intervals and analyzed to determine the concentration of **Cyclaniliprole** and its photoproducts.
- **Evaluation:** The rate of photolysis and the half-life (DT_{50}) are determined. For related compounds, photolysis can be rapid and lead to intramolecular rearrangements and cleavage.[5]

Octanol-Water Partition Coefficient (K_{ow}) Determination

The K_{ow} is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance.[8]

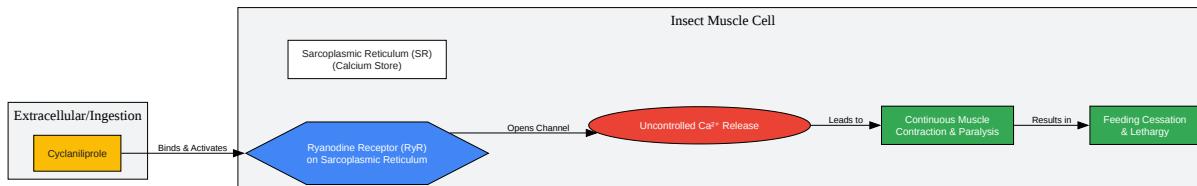
Methodology (Shake-Flask Method):

- Equilibration: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **Cyclaniliprole** is dissolved in the octanol or water phase. The two phases are then combined in a flask and shaken until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Concentration Measurement: The concentration of **Cyclaniliprole** in each phase (C_o in octanol, C_w in water) is determined analytically.
- Calculation: The partition coefficient (K_{oW}) is calculated as the ratio C_o / C_w . The result is typically expressed as its base-10 logarithm ($\log K_{oW}$).[8]

Visualizations: Pathways and Workflows

Mode of Action Signaling Pathway

Cyclaniliprole acts as a ryanodine receptor modulator. The following diagram illustrates its mechanism of action at the cellular level.

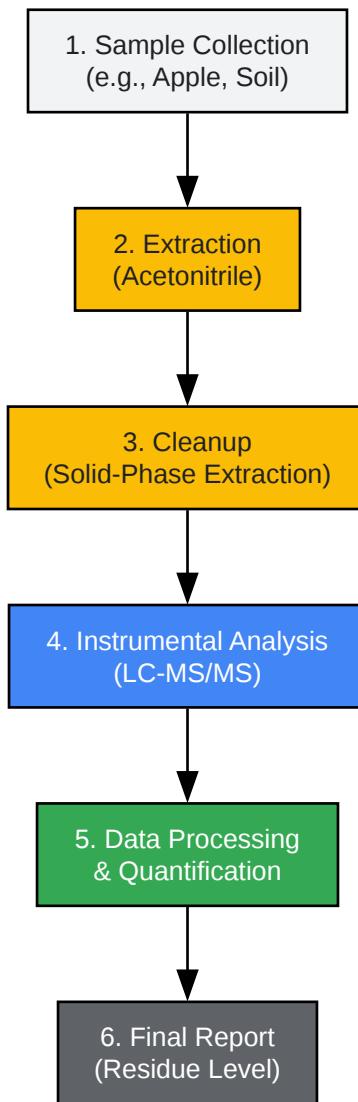


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Cyclaniliprole's activation of the ryanodine receptor.

Experimental Workflow for Residue Analysis

The analytical workflow for determining **Cyclaniliprole** residues in agricultural samples is a multi-step process designed for accuracy and sensitivity.

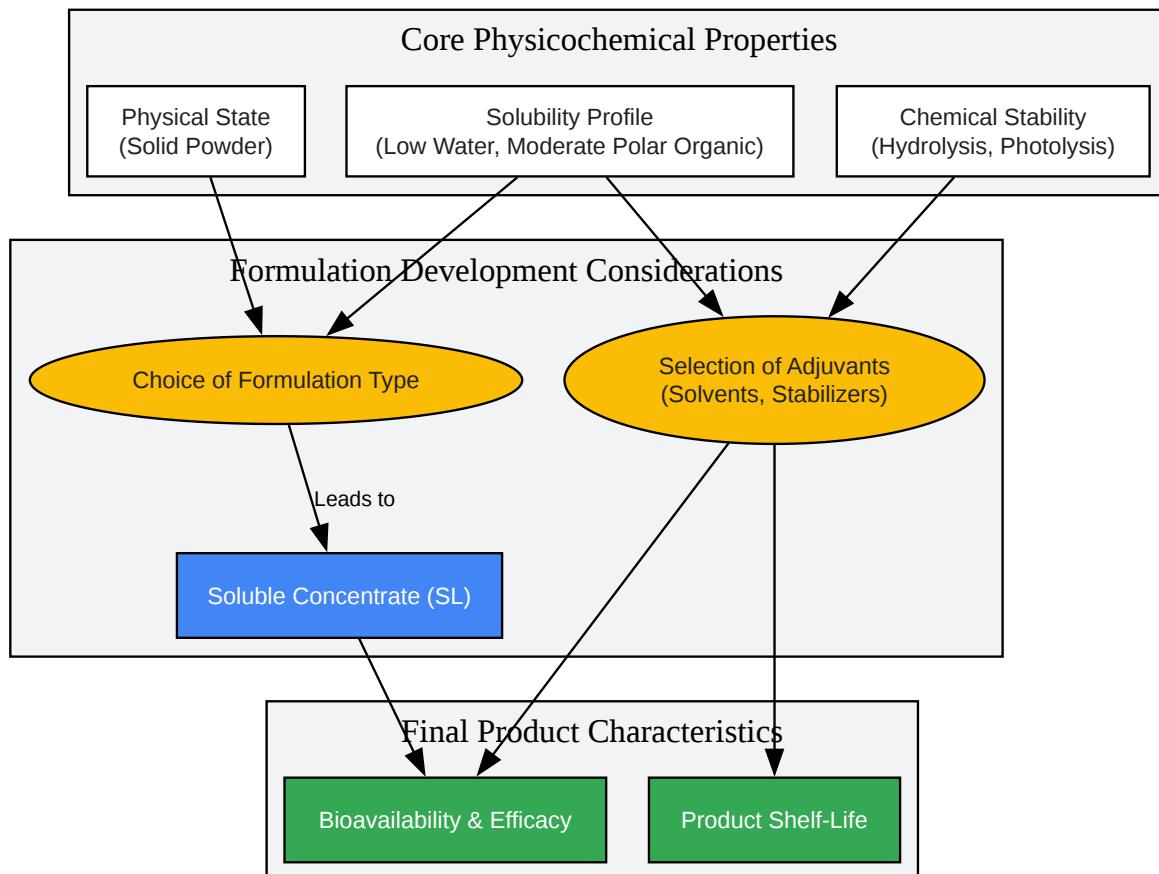


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General workflow for **Cyclaniliprole** residue analysis.

Relationship Between Properties and Formulation

The physicochemical properties of an active ingredient are fundamental to the development of a stable and effective formulation.



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Influence of properties on formulation development.

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